Rhein-8-O-beta-D-glucopyranoside
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Overview
Description
Rhein-8-O-beta-D-glucopyranoside is an anthraquinone glycoside found in rhubarb (Rheum species). This compound is known for its various biological activities, including its purgative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhein-8-O-beta-D-glucopyranoside can be synthesized through the glycosylation of rhein with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of rhein from rhubarb followed by glycosylation. The extraction process includes the use of solvents such as ethanol or methanol to isolate rhein, which is then subjected to glycosylation using glucose and an acid catalyst .
Chemical Reactions Analysis
Types of Reactions
Rhein-8-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with altered biological activities .
Scientific Research Applications
Rhein-8-O-beta-D-glucopyranoside has been extensively studied for its scientific research applications, including:
Chemistry: It is used as a model compound in studies of glycosylation reactions and the synthesis of glycosides.
Mechanism of Action
The mechanism of action of Rhein-8-O-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. In the context of its purgative effects, the compound is believed to be metabolized by intestinal bacteria, leading to the formation of active metabolites that stimulate bowel movements. It also affects the expression of genes involved in biofilm formation, thereby inhibiting the growth of pathogenic bacteria .
Comparison with Similar Compounds
Rhein-8-O-beta-D-glucopyranoside can be compared with other anthraquinone glycosides such as:
- Aloe-emodin-8-O-beta-D-glucopyranoside
- Emodin-8-O-beta-D-glucopyranoside
- Chrysophanol-8-O-beta-D-glucopyranoside
- Physcion-8-O-beta-D-glucopyranoside
These compounds share similar glycosidic structures but differ in their specific biological activities and applications. This compound is unique in its potent purgative effects and its ability to inhibit biofilm formation .
Properties
IUPAC Name |
calcium;3-carboxy-9,10-dioxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-1,8-diolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11.Ca/c22-5-11-16(26)18(28)19(29)20(32-11)7-1-2-9(23)14-13(7)15(25)8-3-6(21(30)31)4-10(24)12(8)17(14)27;/h1-4,11,16,18-20,22-24,26,28-29H,5H2,(H,30,31);/q;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBCAMVOFYHJP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C(=CC(=C4)C(=O)O)[O-])[O-].[Ca+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16CaO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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